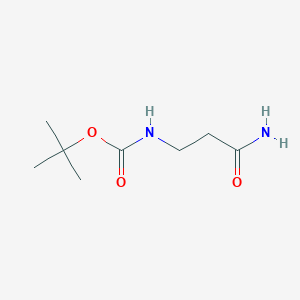

1-Boc-3-(4-Hydroxyphenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

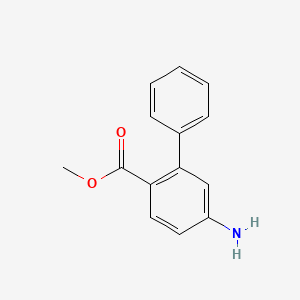

The compound "1-Boc-3-(4-Hydroxyphenyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in a variety of pharmacologically active compounds. Piperazine derivatives are known for their central nervous system activity, and they often serve as ligands for various receptors, including serotonin and opioid receptors . The presence of a Boc group (tert-butoxycarbonyl) suggests that the compound could be used as an intermediate in drug synthesis, as Boc groups are commonly used to protect amines during chemical reactions .

Synthesis Analysis

The synthesis of piperazine derivatives can involve various strategies, including Mannich reactions, which are used to introduce substituents to the piperazine ring . For example, the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was carried out through a Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involved a series of reactions starting from 2-acetylfuran . The Boc-protected derivative of a novel scaffold, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], represents a key intermediate for the combinatorial synthesis of drug-like molecules .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their binding affinity and selectivity to various receptors. For instance, the introduction of a benzotriazole moiety was found to contribute to both 5-HT1A and 5-HT2 receptor affinity . Structural studies, such as NOESY NMR and X-ray diffraction, can reveal the orientation of side chains and the overall three-dimensional structure of the compounds, which is crucial for understanding their interaction with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. The presence of a Boc group indicates that the compound can be involved in reactions where the amine function needs protection . The Boc group itself can be modified, as seen in the discovery of fluorine-substituted tert-butoxycarbonyl groups as acid-stable bioisosteres . Additionally, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their application in drug discovery and development. For example, the synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7 °C . The antioxidant activity of this compound was also tested, indicating its potential as an antioxidant .

科学的研究の応用

Preparation of Piperazine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 1-Boc-piperazine is used for the preparation of (m-phenoxy)phenyl substituted piperazine derivatives .

Synthesis of Indazole DNA Gyrase Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Boc-piperazine is used in the synthesis of indazole DNA gyrase inhibitors .

Preparation of α,β-Poly (2-Oxazoline) Lipopolymers

- Scientific Field: Polymer Chemistry

- Application Summary: 1-Boc-piperazine plays an important role in the preparation of α,β-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization .

Synthesis of Piperazine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 1-Boc-piperazine is used in the synthesis of various piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

C–H Functionalization of Piperazines

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Boc-piperazine is used in the C–H functionalization of the carbon atoms of the piperazine ring. This method has been used to increase the structural diversity of piperazine-containing drugs .

Synthesis of Ketoconazole and its Analogs

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1-Boc-piperazine may be used in the multi-step synthesis of ketoconazole, its 1,2,4-triazole and thiazole analogs .

Synthesis of Substituted Piperazines

- Scientific Field: Organic Chemistry

- Application Summary: 1-Boc-piperazine is used in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Photoredox Functionalization of Piperazines

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Boc-piperazine is used in the photoredox functionalization of piperazines .

Synthesis of Monosubstituted Piperazines

Safety And Hazards

将来の方向性

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring .

特性

IUPAC Name |

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-8-16-13(10-17)11-4-6-12(18)7-5-11/h4-7,13,16,18H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFREXHZVUBIOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587713 |

Source

|

| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

CAS RN |

889956-81-4 |

Source

|

| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)